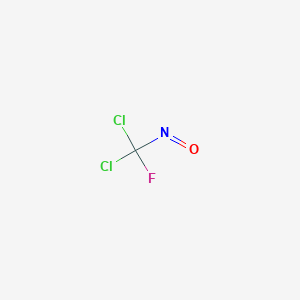
Tetrafluoro-m-phenylenediamine
説明
Tetrafluoro-m-phenylenediamine is a chemical compound with the molecular formula C6H4F4N2 . It has an average mass of 180.103 Da and a monoisotopic mass of 180.031067 Da .
Synthesis Analysis
Tetrafluoro-m-phenylenediamine can be synthesized via chemical oxidation polymerization of m-phenylenediamine (MPD) monomers using ammonium persulfate (APS) as an oxidant at room temperature . Another method involves the use of N-silylated tetrafluoro-m-phenylenediamine and aromatic dicarboxylic acid chlorides .Molecular Structure Analysis
The molecular structure of Tetrafluoro-m-phenylenediamine consists of a benzene ring substituted with two amino groups and four fluorine atoms .Chemical Reactions Analysis
Tetrafluoro-m-phenylenediamine can participate in various chemical reactions. For instance, it can be used in the synthesis of fluorine-containing aromatic polyamides .Physical And Chemical Properties Analysis
Tetrafluoro-m-phenylenediamine has a density of 1.6±0.1 g/cm3, a boiling point of 223.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 46.0±3.0 kJ/mol and a flash point of 95.9±16.6 °C .科学的研究の応用
Proteomics Research
1,3-Diaminotetrafluorobenzene is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis and identification of proteins in a sample, contributing to our understanding of cellular processes and diseases.
Optical Waveguides
The compound has been used in the creation of elastic orange emissive single crystals, which can serve as flexible optical waveguides . Optical waveguides are structures that guide light from one point to another, and they are crucial in optical communication systems.
Mechanical Softness
The single crystals of 1,3-Diaminotetrafluorobenzene exhibit excellent and unexpected elastic behavior upon mechanical deformation . This property could be exploited in the design of flexible electronic devices or sensors.
Intermolecular Interactions Study
The crystal structure analysis of 1,3-Diaminotetrafluorobenzene illustrates the intermolecular interactions (Br⋯Br, N⋯Br and N–H⋯Br) that are responsible for its flexible behavior . This makes it a useful compound for studying these types of interactions and their effects on material properties.
Optical Properties Research
Despite not having any significant extended conjugation, 1,3-Diaminotetrafluorobenzene was found to exhibit optical properties in the longer wavelength region (orange emission) both in the solid and solution states . This makes it a valuable compound for studying the optical properties of organic materials.
Origin of Mechanical and Optical Properties
The work with 1,3-Diaminotetrafluorobenzene demonstrates the significance of soft interaction guided packing in the origin of both mechanical and optical properties of organic single crystals . This could provide insights into the design of new materials with desired mechanical and optical properties.
特性
IUPAC Name |
2,4,5,6-tetrafluorobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGQUGCFZKMIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043752 | |
| Record name | Tetrafluoro-m-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diaminotetrafluorobenzene | |
CAS RN |
1198-63-6 | |
| Record name | 2,4,5,6-Tetrafluoro-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrafluoro-m-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diaminotetrafluorobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediamine, 2,4,5,6-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrafluoro-m-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5,6-tetrafluorobenzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAFLUORO-M-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19XX864S3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the thermal properties of polymers synthesized with Tetrafluoro-m-phenylenediamine?
A1: Tetrafluoro-m-phenylenediamine has been used as a monomer in the synthesis of various polymers. Research indicates that polymers incorporating this compound exhibit notable thermal stability. For instance, polyamides synthesized from Tetrafluoro-m-phenylenediamine and aromatic dicarboxylic acid chlorides demonstrated high glass transition temperatures (Tg) ranging from 247-295 °C. [] Additionally, these polymers showed significant resistance to thermal degradation, with a 10% weight loss temperature observed between 380-410°C in air and 385-465°C in nitrogen. [] Similarly, a polyimide synthesized using Tetrafluoro-m-phenylenediamine and 1,4-bis(3,4-dicarboxytrifluorophenoxy)tetrafluorobenzene dianhydride displayed a Tg over 260°C and a 10% weight loss temperature of 501°C. [] These findings suggest its potential for applications requiring high thermal resistance.
Q2: How does the isomerism of dibenzoylbenzene affect the properties of polymers synthesized with Tetrafluoro-m-phenylenediamine?
A2: Research explored the impact of using both para (p-) and meta (m-) isomers of dibenzoylbenzene in polymer synthesis with Tetrafluoro-m-phenylenediamine. [] While the study doesn't directly compare the thermal properties of polymers derived from both isomers with Tetrafluoro-m-phenylenediamine, it highlights that isomerism significantly influences polymer characteristics. The study found that polymers synthesized from m-dibenzoylbenzene generally showed greater solubility compared to those from p-dibenzoylbenzene. [] This difference is attributed to the varying geometries of the isomers, impacting polymer chain packing and subsequently affecting properties like solubility. This insight suggests that selecting specific dibenzoylbenzene isomers allows for tailoring polymer properties for desired applications.
Q3: Are there any known toxicological concerns associated with Tetrafluoro-m-phenylenediamine?
A3: While the provided research primarily focuses on polymer synthesis and characterization, one study reveals potential toxicological concerns associated with Tetrafluoro-m-phenylenediamine. [] In this study, male mice exposed to Tetrafluoro-m-phenylenediamine exhibited tumor development, although the effect was deemed "somewhat less effective" compared to other tested aromatic amines. [] This finding underscores the importance of conducting thorough toxicological assessments of Tetrafluoro-m-phenylenediamine before its widespread use, particularly in applications where human or environmental exposure is anticipated.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)







